8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Overview

Description

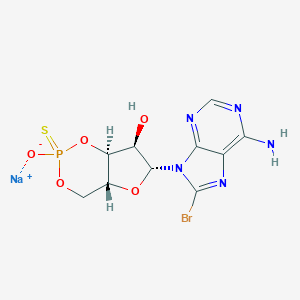

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is an activator of cAMP-dependent PKA . It is a brominated cyclic mononucleotide .

Physical And Chemical Properties Analysis

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is a powder with a molecular weight of 430.08. It is soluble in water (100 mg/mL) and is stored at −20°C .Scientific Research Applications

Resistance to Hydrolysis by Phosphodiesterases

Due to its structural modifications, Rp-8-bromo-Cyclic AMPS is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This stability makes it an excellent tool for long-term studies where persistent inhibition of PKA is necessary, such as in chronic inflammation models.

Cell Signaling Studies

The compound’s ability to permeate cell membranes and its stability against hydrolysis allow it to be used in cell signaling studies . Researchers can investigate the role of cAMP in various cellular processes by observing the effects of Rp-8-bromo-Cyclic AMPS on cAMP-mediated pathways.

Modulation of Interleukin-1β Action

Rp-8-bromo-Cyclic AMPS has been used to study the modulation of interleukin-1β action in cell culture . By inhibiting basal cAMP-kinase activity, it can affect the cytokine’s action, providing insights into immune response mechanisms.

Study of Growth Factor Signaling

The compound is useful in the study of growth factor signaling pathways, such as PI3K/Akt/mTOR and MAPKs (ERK, p38, & JNK) . By antagonizing cAMP-dependent pathways, researchers can dissect the role of these signaling molecules in cell growth and differentiation.

Investigation of JAK/STAT Signaling

Rp-8-bromo-Cyclic AMPS can be employed to investigate JAK/STAT signaling pathways . Its role as a PKA inhibitor allows for the study of cAMP’s influence on this pathway, which is vital for understanding various physiological and pathological processes.

Pharmacological Tool in Kinase Research

As a pharmacological tool, Rp-8-bromo-Cyclic AMPS aids in kinase research by providing a means to inhibit kinase activity selectively . This is particularly important in the development of therapeutic agents targeting specific kinase pathways.

Applications in Neuroscience

In neuroscience research, Rp-8-bromo-Cyclic AMPS can be used to study the effects of cAMP modulation on neuronal signaling and plasticity . Its ability to cross cell membranes makes it a valuable tool for in vitro and in vivo studies of neuronal function.

Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs are a group of enzymes that are involved in cellular signal transduction pathways and play a crucial role in regulating various cellular functions.

Mode of Action

Rp-8-bromo-Cyclic AMPS is a cell-permeable cAMP analog . It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This means it binds to PKAs without activating them, resulting in competitive inhibition .

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By antagonizing the activation of PKAs, it modulates the downstream effects of this pathway. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression and cellular metabolism.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Rp-8-bromo-Cyclic AMPS are not readily available, it’s known that the compound is a crystalline solid with solubility in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 10 mg/ml) . These properties suggest that the compound could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action depend on the specific context in which it is used. It’s known that the compound can effectively antagonize camp-dependent activation of pkas . This can lead to a variety of effects, such as changes in gene expression and cellular metabolism.

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can interact with PKAs could potentially influence the compound’s efficacy.

properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)